7-[(4-Chlorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
CAS No.:
Cat. No.: VC15352480
Molecular Formula: C25H26ClFN6O2
Molecular Weight: 497.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26ClFN6O2 |
|---|---|
| Molecular Weight | 497.0 g/mol |
| IUPAC Name | 7-[(4-chlorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C25H26ClFN6O2/c1-29-23-22(24(34)30(2)25(29)35)33(15-17-3-5-18(26)6-4-17)21(28-23)16-31-11-13-32(14-12-31)20-9-7-19(27)8-10-20/h3-10H,11-16H2,1-2H3 |
| Standard InChI Key | FNWUYQJWTHNPRN-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)Cl |
Introduction
The compound 7-[(4-Chlorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione is a complex organic molecule belonging to the purine family. It features a dimethylpurine core, which is a derivative of adenine, further modified with a chlorophenyl group and a piperazine moiety substituted with a fluorophenyl group. This structural complexity suggests potential pharmacological applications, particularly in modulating neurotransmitter systems.
Biological Activity
The biological activity of 7-[(4-Chlorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione is primarily associated with interactions at neurotransmitter receptors. Compounds containing piperazine structures are often linked to activity at serotonin and dopamine receptors, suggesting potential therapeutic applications in treating psychiatric disorders or as anxiolytics. Preliminary studies indicate affinity for certain receptor subtypes, although detailed pharmacological profiling is necessary to confirm specific activities.
| Potential Biological Targets | Possible Therapeutic Applications |
|---|---|
| Serotonin Receptors | Psychiatric disorders, anxiolytics |
| Dopamine Receptors | Psychiatric disorders, neurological conditions |
Synthesis
The synthesis of 7-[(4-Chlorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione involves multi-step organic reactions. Each step requires careful optimization to ensure high yields and purity of the final product. The synthesis typically includes coupling reactions between piperazine derivatives and intermediate purine structures.
Applications in Medicinal Chemistry
This compound has significant applications in medicinal chemistry, particularly in drug development for neurological disorders. Its structural complexity, including both chlorinated and fluorinated groups, suggests potential interactions with various biological targets involved in central nervous system functions.
| Application Area | Potential Uses |
|---|---|
| Neurological Disorders | Drug development for psychiatric conditions |
| Central Nervous System Functions | Modulation of neurotransmitter systems |
Comparison with Similar Compounds
Several compounds share structural similarities with 7-[(4-Chlorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione, including:
-
1-(4-Chlorophenyl)-piperazine: Features a simpler piperazine structure without a purine core.
-
4-(4-Fluorophenyl)piperazine: Focuses on fluorinated derivatives without the purine backbone.
-
7-Methylxanthine: Shares a purine core but lacks piperazine functionality.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Chlorophenyl)-piperazine | Piperazine ring with chlorophenyl substitution | Lacks purine core |
| 4-(4-Fluorophenyl)piperazine | Piperazine ring with fluorophenyl substitution | Focuses on fluorinated derivatives |
| 7-Methylxanthine | Methylated xanthine derivative | Lacks piperazine functionality |
The unique combination of a purine structure with dual aromatic substitutions in 7-[(4-Chlorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione may enhance its bioactivity compared to simpler analogs.
Future Research Directions
Future studies should focus on detailed pharmacological profiling to confirm the specific biological activities of this compound. Interaction studies involving receptor binding assays and in vivo models will be crucial for understanding its mechanism of action and potential therapeutic applications. Additionally, exploring its potential in modulating signaling pathways related to neurological disorders could provide valuable insights into its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume